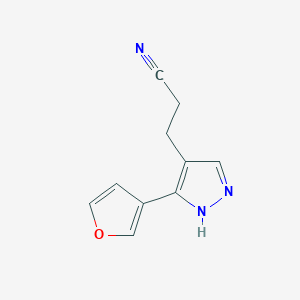

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile

Beschreibung

3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanenitrile is a nitrile-containing heterocyclic compound featuring a pyrazole core substituted with a furan-3-yl group at position 3 and a propanenitrile chain at position 2. The nitrile group (-CN) enhances polarity and reactivity, making such compounds valuable intermediates in pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

3-[5-(furan-3-yl)-1H-pyrazol-4-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-4-1-2-8-6-12-13-10(8)9-3-5-14-7-9/h3,5-7H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDYQJGFUNOXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=C(C=NN2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Knoevenagel Condensation of 3-(Heteroaryl)-3-oxopropanenitriles

A primary route to synthesize compounds structurally close to 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile involves the Knoevenagel condensation between 3-(heteroaryl)-3-oxopropanenitriles and aromatic or heteroaromatic aldehydes catalyzed by L-proline in ethanol at room temperature.

- Preparation of 3-oxo-propanenitriles: Sodium hydride (60%) is reacted with an ester and acetonitrile in toluene at 90 °C, releasing hydrogen gas. The resulting solid is hydrolyzed under cold acidic conditions and purified by crystallization from methanol.

- Knoevenagel condensation: 3-oxo-propanenitrile (1 eq) and L-proline (0.2 eq) are dissolved in ethanol, followed by addition of the aldehyde (1 eq). The reaction proceeds at room temperature, forming the chalcone derivative within minutes, which precipitates as a solid. The product is isolated by filtration and washing.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of 3-oxo-propanenitrile | NaH, ester, acetonitrile, toluene, 90 °C | ~76 | Brown solid, mp 74-75 °C |

| Knoevenagel condensation | L-proline (0.2 eq), EtOH, rt | Variable | Rapid solid formation, purified by filtration |

- IR: Cyano group absorption around 2210 cm⁻¹, conjugated carbonyl near 1670 cm⁻¹.

- ^1H-NMR: Signals corresponding to aromatic and vinylic hydrogens, consistent with chalcone derivatives.

This method is adaptable to various heteroaryl groups, including furan, and provides a straightforward approach to introducing the pyrazolyl moiety via the aldehyde component.

Multi-Component Synthesis of Pyrazolo-Furan Derivatives

Another efficient approach involves a multi-component reaction combining 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and aromatic amines in acetic acid to form pyrazolo furan-2(5H)-one derivatives. Although this method targets furanone derivatives, it shares mechanistic features relevant to the pyrazolyl-furan scaffold.

- Route A: Pyruvic acid reacts with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde to form arylidene pyruvic acid intermediates, which then condense with aromatic amines to form imines and cyclize into heterocycles.

- Route B: Aromatic amine attacks pyruvic acid to form imines, which cyclize with pyrazole aldehyde to yield final heterocycles.

- Solvent: Acetic acid

- Temperature: Reflux or room temperature depending on step

- Reaction monitored by TLC

- IR: NH groups (3370–3395 cm⁻¹), carbonyl groups (1684–1751 cm⁻¹)

- ^1H-NMR: Distinct doublets for furanone protons, singlets for pyrazole CH and NH protons

- ^13C-NMR: Carbonyl carbons at δ 163.7–173.6 ppm

Though this method is more suited for furanone derivatives, the multi-component strategy illustrates the versatility of pyrazole aldehydes in constructing fused heterocycles involving furan rings.

Vilsmeier–Haack Formylation and Subsequent Condensation with Malonitrile

A key synthetic intermediate, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, can be prepared by the Vilsmeier–Haack reaction and further condensed with malonitrile to form methylene malonitrile derivatives. This approach can be adapted for furan-3-yl analogues.

-

- Reagents: POCl3 and DMF

- Substrate: 3-(furan-3-yl)-1H-pyrazole derivatives

- Product: Corresponding pyrazole-4-carbaldehyde

Condensation with Malonitrile:

- Reagents: Malonitrile, base catalyst (e.g., piperidine)

- Solvent: Ethanol

- Product: 2-((3-(furan-3-yl)-1H-pyrazol-4-yl)methylene)malonitrile

-

- Reaction with cyanoacetohydrazide or other nucleophiles to form fused heterocycles

- Catalysis: Piperidine as base catalyst

- Conditions: Reflux in absolute ethanol

- High regioselectivity

- Access to cyano-substituted pyrazole derivatives

- Versatility for further functionalization

- IR: Characteristic cyano stretch (~2200 cm⁻¹), carbonyl peaks if present

- NMR: Signals consistent with pyrazole and furan protons, methylene groups

This method provides a modular platform to prepare this compound derivatives with potential for structural diversification.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted furans, amines, and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. A study on similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with furan and pyrazole moieties have shown effectiveness against multiple cancer types, including breast and lung cancers .

Anti-inflammatory Effects

The compound also shows potential in anti-inflammatory applications. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. In experimental models, these compounds have reduced inflammation markers significantly, indicating their therapeutic potential in treating inflammatory diseases .

Agricultural Science

Pesticidal Properties

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile has been evaluated for its efficacy as a pesticide. Studies have shown that furan-containing compounds can exhibit insecticidal activity against pests such as aphids and beetles. The mechanism often involves disrupting the nervous system of the insects, leading to paralysis and death .

Herbicidal Applications

In addition to its insecticidal properties, this compound has been tested for herbicidal activity. Research indicates that it can inhibit the growth of certain weed species by interfering with their metabolic processes, providing an environmentally friendly option for weed management in agriculture .

Material Science

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers. Its nitrile functional group allows for reactions that can produce high-performance materials with desirable mechanical properties. Research has focused on creating polymer blends that incorporate this compound to enhance thermal stability and tensile strength .

Nanocomposites

Recent studies have explored the incorporation of this compound into nanocomposite materials. These materials demonstrate improved electrical conductivity and mechanical strength compared to traditional composites. The unique properties of furan and pyrazole derivatives contribute to the overall performance of these nanocomposites in applications such as electronics and aerospace engineering .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural differences:

Key Research Findings

- Pharmacological Potential: Nitrile-containing pyrazoles (e.g., PF-04880594) are prominent in kinase inhibition, suggesting that 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile could be optimized for similar targets .

- Stability : Trifluoromethyl and cyclopropyl groups in analogs improve resistance to oxidative degradation, a critical factor in medicinal chemistry .

Biologische Aktivität

3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanenitrile is a compound characterized by the unique combination of furan and pyrazole rings, linked by a propanenitrile group. This structural configuration endows it with distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

- Molecular Formula : C10H9N3O

- Molecular Weight : 187.2 g/mol

- CAS Number : 2098120-17-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The furan and pyrazole rings are known to modulate biological pathways, while the nitrile group can participate in hydrogen bonding, enhancing its potential as a drug candidate.

Anti-inflammatory Effects

Preliminary investigations into related compounds have demonstrated anti-inflammatory activities. These compounds often inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound may also possess similar properties .

Anticancer Potential

The dual functionality of the furan and pyrazole moieties may contribute to anticancer activity. Compounds containing these rings have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study on Pyrazole Derivatives

A study focusing on the structure-activity relationship (SAR) of pyrazole derivatives identified key substituents that enhance biological activity. Specifically, modifications at the C4 position of the pyrazole ring significantly impacted antimicrobial potency. This information can guide future research on this compound to optimize its efficacy against pathogens .

Synthesis and Evaluation of Similar Compounds

Research evaluating N-(3-furan-2-yl)-1-phenyl-1H-pyrazol derivatives demonstrated herbicidal and antifungal activities, indicating that similar furan-pyrazole structures could yield biologically active compounds . These findings support the hypothesis that this compound may also exhibit beneficial biological properties.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile?

Answer:

The compound is typically synthesized via cyclocondensation of hydrazines with acetylenic ketones or aldehydes under controlled conditions. For example:

- Step 1: React furan-3-carbaldehyde with hydrazine hydrate to form the pyrazole core.

- Step 2: Introduce the propanenitrile moiety via nucleophilic substitution or coupling reactions (e.g., using acrylonitrile derivatives).

Key parameters include solvent choice (e.g., ethanol or dichloromethane), reaction temperature (–20°C to reflux), and catalysts like triethylamine . Purification often involves column chromatography (ethyl acetate/hexane) or recrystallization .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:

Optimization involves:

- Catalyst screening: Triethylamine or DBU enhances nucleophilic substitution efficiency .

- Temperature control: Low temperatures (–20°C) minimize side reactions during diazomethane additions .

- Solvent polarity: Polar aprotic solvents (DMF, acetonitrile) improve coupling reactions, while non-polar solvents (hexane) aid in recrystallization .

- Chromatography gradients: Adjusting ethyl acetate/hexane ratios (e.g., 1:4 to 1:1) enhances separation of nitrile-containing intermediates .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy: ¹H and ¹³C NMR confirm pyrazole ring substitution patterns and nitrile integration (δ ~2.5–3.5 ppm for CH₂CN) .

- IR spectroscopy: Sharp peaks at ~2220–2260 cm⁻¹ verify the C≡N stretch .

- Mass spectrometry (EI/HRMS): Molecular ion peaks (e.g., m/z 224 [M]⁺) validate the molecular formula .

- X-ray crystallography: Resolves spatial arrangement of the furan-pyrazole-nitrile scaffold .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Answer:

- Molecular docking: Simulate interactions with targets like the M4 muscarinic acetylcholine receptor (modulated by structurally related pyrazole derivatives) .

- DFT calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity in nucleophilic or electrophilic reactions .

- QSAR models: Correlate substituent effects (e.g., furan vs. thiophene) with antimicrobial or enzyme inhibition data from analogs .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

- Storage: Keep in airtight containers at 2–8°C to prevent decomposition .

Advanced: How can structural modifications enhance the compound’s bioactivity or selectivity?

Answer:

- Substitution on pyrazole: Introduce electron-withdrawing groups (e.g., –CF₃ at position 3) to improve enzyme inhibition (e.g., COX-2) .

- Furan ring replacement: Swap furan with thiophene or benzofuran to alter lipophilicity and receptor binding .

- Nitrile derivatization: Convert –CN to –CONH₂ or –COOH to enhance solubility for in vivo studies .

Basic: What are the reported biological activities of structurally similar compounds?

Answer:

- Antimicrobial: Pyrazole-thiophene hybrids show MIC values of 8–32 µg/mL against S. aureus .

- Enzyme inhibition: Analogous nitriles inhibit COX-2 (IC₅₀ = 0.8 µM) and acetylcholinesterase (IC₅₀ = 2.3 µM) .

- Receptor modulation: Pyrazole derivatives act as allosteric modulators of M4 mAChR, enhancing receptor signaling by 40–60% .

Advanced: How can contradictory bioactivity data between studies be resolved?

Answer:

- Reproducibility checks: Validate assay conditions (e.g., pH, temperature) and compound purity (≥95% by HPLC) .

- Target profiling: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding specificity .

- Structural analogs: Compare activities of derivatives (e.g., 3-(4-fluorophenyl) vs. 3-thienyl) to identify substituent-dependent trends .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Diazomethane handling: Replace with safer alternatives (e.g., trimethylsilyldiazomethane) in large-scale reactions .

- Purification bottlenecks: Switch from column chromatography to recrystallization or flash distillation for cost efficiency .

- Byproduct formation: Optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to hydrazine) to minimize impurities .

Advanced: What strategies can elucidate the mechanism of action in biological systems?

Answer:

- Kinetic studies: Measure time-dependent inhibition of target enzymes (e.g., COX-2) to distinguish reversible vs. irreversible binding .

- CRISPR/Cas9 knockouts: Validate target specificity by deleting putative receptor genes (e.g., M4 mAChR) in cell lines .

- Metabolomics: Profile changes in cellular pathways (e.g., arachidonic acid metabolism) via LC-MS after compound exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.